5‑Fold Higher Receptor Affinity of Iodinated [Tyr11]-SRIF vs. [Tyr1]-SRIF
Direct head-to-head binding experiments in GH4C1 rat pituitary tumor cell membranes demonstrate that [125I-Tyr11]SRIF binds to somatostatin receptors with a Kd of 70 pM, whereas [125I-Tyr1]SRIF exhibits a Kd of 350 pM—a 5‑fold affinity advantage for the position‑11 iodinated analog [1]. The affinity gain is attributed to a 10‑fold slower dissociation rate (koff = 0.002 min⁻¹ for [125I-Tyr11]SRIF vs. 0.02 min⁻¹ for [125I-Tyr1]SRIF) while association rates remain similar (kon ≈ 1.7×10⁸ vs. 0.8×10⁸ M⁻¹min⁻¹) [1].
| Evidence Dimension | Equilibrium dissociation constant (Kd) for SSTR binding |
|---|---|
| Target Compound Data | Kd = 70 pM ([125I-Tyr11]SRIF) |
| Comparator Or Baseline | [125I-Tyr1]SRIF: Kd = 350 pM |
| Quantified Difference | 5‑fold higher affinity (350 pM / 70 pM) |
| Conditions | GH4C1 rat pituitary tumor cell membranes, trace concentrations (<50 pM), 37°C, 6‑h equilibrium |
Why This Matters
A 5‑fold Kd difference translates to lower required radioligand concentrations, higher signal-to-background ratios, and more reliable receptor detection in low-receptor-density tissues when selecting [125I-Tyr11]SRIF over [125I-Tyr1]SRIF.
- [1] Presky DH, Schonbrunn A. Iodination of [Tyr11]somatostatin yields a super high affinity ligand for somatostatin receptors in GH4C1 pituitary cells. Mol Pharmacol. 1988 Nov;34(5):651-8. PMID: 2904115. View Source
